4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine
Description
The compound 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is a quinoline-morpholine hybrid with a fused oxazine ring system. Its structure combines a 6-chloroquinoline core with a morpholine moiety linked via a propyl chain and an oxazino ring.
Properties
IUPAC Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXOCWSUNZFBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Oxazine Ring: The oxazine ring can be introduced through a cyclization reaction involving the quinoline derivative and an appropriate reagent such as ethylene glycol.
Attachment of the Propyl Linker: The propyl linker can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving the propyl-substituted quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The presence of the chlorine atom and the oxazine ring enhances its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Structure: 6-Chloroquinoline fused with an oxazino ring and a 3-morpholinopropyl chain.
- Synthesis: Likely involves multi-step protocols, including C–H bond functionalization and SNAr reactions, as seen in related N-(quinolinyl)morpholines .
Key Analogs
5-Chloro-13-morpholinopropyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (4m) Structure: Similar oxazinoquinoline core but with a shorter propyl linkage. Synthesis: Produced via cyclocondensation, yielding 35–85% with melting points of 104–243°C . Key Difference: Lack of fused oxazino-propan-morpholine chain may reduce steric hindrance, affecting receptor interactions.
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Structure: Pyrrolidine substituent at position 2 instead of oxazino-propyl-morpholine. Synthesis: Substitution at quinoline C2 via palladium-catalyzed coupling. Key Difference: Pyrrolidine’s smaller size and basicity may alter solubility and target selectivity compared to the oxazino-morpholine group .
4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride Structure: Boron-containing aryl group instead of quinoline core. Synthesis: Intermediate functionalization followed by HCl salt formation . Key Difference: Boron group enables Suzuki coupling for further derivatization, a feature absent in the target compound.
Physicochemical Properties
Pharmacological Advantages and Limitations
- Target Compound: Advantages: The fused oxazino-propan-morpholine chain may improve blood-brain barrier penetration compared to simpler morpholine derivatives. Limitations: Synthetic complexity (multiple rings and substituents) could reduce yield and scalability .
- Analog 4m: Advantages: Higher yields (up to 85%) and established cytotoxicity data . Limitations: Limited structural diversity for further optimization.
Biological Activity
The compound 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is a derivative of oxazinoquinoline, which has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN3O
- Molecular Weight : 333.82 g/mol
Biological Activity Overview
The biological activities of compounds related to oxazinoquinoline derivatives include a range of pharmacological effects such as:
- Antimicrobial Activity : Some studies indicate that oxazinoquinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various bacterial strains and fungi with promising results .
- Antitumor Effects : Research has shown that certain quinoline derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation. Mechanistic studies suggest that they may inhibit nitric oxide production and downregulate pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Evaluation : A study evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antitumor Activity : In vitro assays on various cancer cell lines showed that specific oxazinoquinoline derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential therapeutic applications in oncology .
- Anti-inflammatory Mechanisms : A study on the anti-inflammatory effects of oxazinoquinoline derivatives demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages, indicating a pathway for therapeutic intervention in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL |
| Compound B | Antitumor | HeLa cells | IC50 = 15 µM |
| Compound C | Anti-inflammatory | RAW 264.7 macrophages | iNOS inhibition = 70% |
The mechanisms underlying the biological activities of this compound can involve:
- Inhibition of Enzymatic Pathways : Many oxazinoquinoline derivatives inhibit key enzymes involved in inflammatory responses and tumor progression.
- Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
